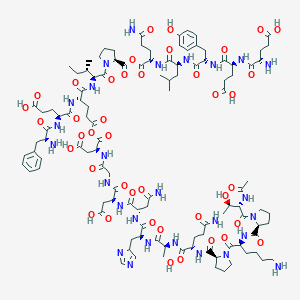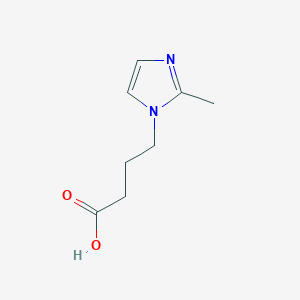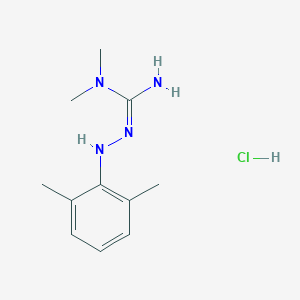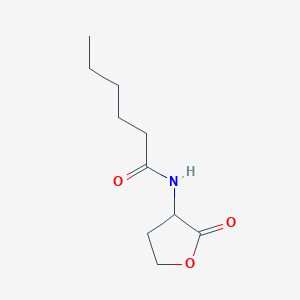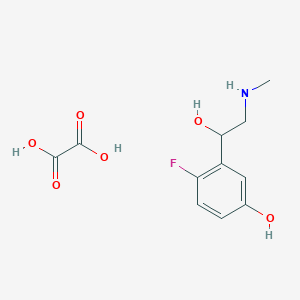
Cpd-TH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cpd-TH is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component found in marijuana. Cpd-TH has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
Cpd-TH acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a role in regulating various physiological processes. Specifically, Cpd-TH acts on the CB1 and CB2 receptors, which are found throughout the body. By activating these receptors, Cpd-TH can modulate a range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
Cpd-TH has a range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs. Some of the effects include anti-inflammatory properties, neuroprotective effects, and pain relief. Additionally, Cpd-TH has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cpd-TH in lab experiments is that it is a well-characterized compound, with a known mechanism of action. This makes it easier for researchers to design experiments and interpret results. However, one of the limitations of using Cpd-TH is that it can be difficult to work with, due to its low solubility in water and other solvents.
Orientations Futures
There are many potential future directions for research on Cpd-TH. One area of focus is the development of new drugs based on Cpd-TH, which may have improved efficacy and reduced side effects compared to existing drugs. Additionally, researchers may investigate the potential of Cpd-TH in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, there is a need for further research into the safety and long-term effects of Cpd-TH, to ensure that it is a safe and effective treatment option.
Méthodes De Synthèse
Cpd-TH can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. Both methods have their advantages and disadvantages, and the choice of method will depend on the specific application.
Applications De Recherche Scientifique
Cpd-TH has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include pain management, neuroprotection, and anti-inflammatory effects. Studies have also shown that Cpd-TH may have potential in the treatment of cancer, epilepsy, and other neurological disorders.
Propriétés
Numéro CAS |
107838-94-8 |
|---|---|
Formule moléculaire |
C19H24N4O7 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
6-[[(2S,6S)-6-(1,3-dimethyl-2,6-dioxopurin-9-yl)-5-oxo-2H-pyran-2-yl]methoxy]hexanoic acid |
InChI |
InChI=1S/C19H24N4O7/c1-21-16-15(17(27)22(2)19(21)28)20-11-23(16)18-13(24)8-7-12(30-18)10-29-9-5-3-4-6-14(25)26/h7-8,11-12,18H,3-6,9-10H2,1-2H3,(H,25,26)/t12-,18-/m0/s1 |
Clé InChI |
BBNUVZSDGRQNJJ-SGTLLEGYSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCC(=O)O |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCC(=O)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCC(=O)O |
Synonymes |
7-(6-O-(5-carboxypentyl)-3,4-dideoxyhex-3-enopyranosyl-2-ulose)theophylline CPD-TH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)

